molecular formula C21H15F3N4O B2492930 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 847388-41-4

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2492930
CAS RN: 847388-41-4
M. Wt: 396.373
InChI Key: MYCOBMKDZJGPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves multiple steps, including the cyclization of appropriate precursors, amidation, and substitution reactions. These synthetic pathways typically employ various reagents and conditions to achieve the desired structural features and functional groups. For example, the synthesis of related compounds often involves reactions with cyanopyridine derivatives under reflux conditions to introduce the pyrimidinyl moiety (Maheswaran et al., 2012).

Scientific Research Applications

Targeted Inhibition and Anticancer Activity

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide and its derivatives have been explored for their inhibitory effects on certain enzymes and receptors, contributing to their potential anticancer properties. A notable example is the compound's role in inhibiting histone deacetylases (HDACs), enzymes involved in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as promising therapeutic agents for cancer treatment, as they can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. For instance, Zhou et al. (2008) described the synthesis and biological evaluation of a related compound, highlighting its isotype-selective inhibition of HDACs and significant antitumor activity in vivo (Zhou et al., 2008).

Molecular Docking Studies and Antimicrobial Evaluation

Research on benzimidazole derivatives, including those structurally related to N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide, has extended to antimicrobial applications. Sethi et al. (2016) conducted synthesis, characterization, molecular docking studies, and evaluated the in vitro antimicrobial activity of N-benzimidazol-1-yl-methyl-benzamide derivatives against various bacterial and fungal strains. Their findings suggest the potential of these compounds as antimicrobial agents, with certain derivatives displaying significant efficacy (Sethi et al., 2016).

Synthesis and Biological Evaluation of Novel Derivatives

The synthesis of novel derivatives based on the benzamide scaffold is an active area of research, aiming to discover compounds with enhanced biological activities. For example, Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. This study illustrates the versatility of the benzamide framework in generating new molecules with potential antiviral applications (Hebishy et al., 2020).

properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c1-13-18(27-20-25-9-4-10-28(13)20)14-5-3-8-17(12-14)26-19(29)15-6-2-7-16(11-15)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCOBMKDZJGPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

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